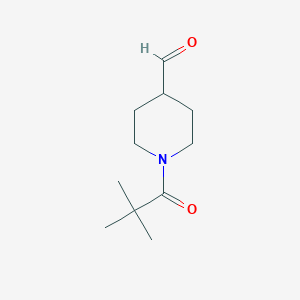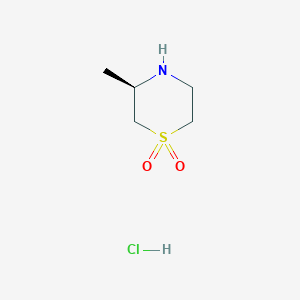
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde is a chemical compound with a unique structure that includes a piperidine ring substituted with a carboxaldehyde group and a 2,2-dimethyl-1-oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes and ketones. One common method includes the use of 4-piperidone as a starting material, which undergoes a reaction with 2,2-dimethyl-1-oxopropyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxylic acid.
Reduction: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarbinol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the piperidine ring can interact with various receptors and ion channels, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
4-(2,2-dimethyl-1-oxopropyl)benzoic acid: Shares the 2,2-dimethyl-1-oxopropyl group but has a benzoic acid moiety instead of a piperidine ring.
N-(2,2-dimethyl-1-oxopropyl)-amoxicillin: Contains the same 2,2-dimethyl-1-oxopropyl group but is an amoxicillin derivative.
Uniqueness: Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropanoyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 |
Clave InChI |
FIHFIANTGKLYIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1CCC(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)



![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)




![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)

